

Application Notes and Protocols: diSulfo-Cy3 Alkyne for Oligonucleotide and DNA Labeling

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B15598269*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

diSulfo-Cy3 alkyne is a water-soluble fluorescent dye equipped with a terminal alkyne group, designed for the covalent labeling of biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This bright and photostable orange-fluorescent dye is spectrally similar to Cy3®, making it compatible with a wide range of fluorescence-based detection systems.[3][4] The presence of two sulfo groups confers high hydrophilicity, which minimizes aggregation and non-specific binding, making it an ideal choice for labeling nucleic acids in aqueous environments.[5] Its bio-orthogonal reactivity ensures that the labeling reaction is highly specific and does not interfere with the native functional groups present in oligonucleotides and DNA.[1][2]

Features of diSulfo-Cy3 Alkyne

- **High Water Solubility:** The disulfonate groups enhance hydrophilicity, preventing aggregation and improving reaction efficiency in aqueous buffers.[5]
- **Bright and Photostable Fluorescence:** diSulfo-Cy3 is a bright orange-fluorescent dye with high quantum yield and excellent photostability, suitable for demanding imaging applications. [3][5]

- **Bio-orthogonal Reactivity:** The alkyne group specifically reacts with azide-modified molecules via click chemistry, ensuring high labeling specificity with minimal background.[1][2]
- **pH Insensitivity:** The fluorescence of diSulfo-Cy3 is stable over a broad pH range (pH 4-10), providing experimental flexibility.[4]
- **Compatibility:** Spectrally compatible with instruments and filter sets designed for Cy3® and other orange fluorescent dyes.[3][4]

Applications

diSulfo-Cy3 alkyne is a versatile tool for a variety of applications in molecular biology and drug development, including:

- **Fluorescence Microscopy:** Labeling of DNA and RNA probes for in situ hybridization (FISH) to visualize the localization and dynamics of nucleic acids within cells.
- **Flow Cytometry:** Fluorescent labeling of nucleic acid aptamers for cell sorting and analysis.
- **Microarrays:** Immobilization and detection of oligonucleotides on surfaces for gene expression analysis and diagnostics.[6]
- **In Vivo Imaging:** Due to its bright fluorescence, it is suitable for non-invasive near-infrared imaging applications.
- **Bioconjugation:** Creation of fluorescently labeled peptide-oligonucleotide conjugates and other biomolecular structures.[2]

Quantitative Data

Parameter	Value	Source
Excitation Maximum (λ_{ex})	553 - 555 nm	[7][8][9]
Emission Maximum (λ_{em})	566 - 572 nm	[4][7][8]
Molar Extinction Coefficient (ϵ)	150,000 - 151,000 L·mol ⁻¹ ·cm ⁻¹	[8][9]
Molecular Formula	C ₃₅ H ₄₃ N ₃ O ₁₀ S ₃	[8]
Molecular Weight	761.93 g/mol	[8]
Recommended Storage	-20°C in the dark, desiccated	[3][8]
Shelf Life	12-24 months upon receipt	[3][8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the general procedure for labeling an alkyne-modified oligonucleotide with an azide-containing molecule, which in this context would be an azide-modified diSulfo-Cy3. For the purpose of this application note, we will describe the reverse reaction where an azide-modified oligonucleotide is labeled with **diSulfo-Cy3 alkyne**.

Materials:

- Azide-modified oligonucleotide
- **diSulfo-Cy3 alkyne**
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- Dimethyl sulfoxide (DMSO)
- 5 mM Ascorbic acid in water (freshly prepared)
- 10 mM Copper(II)-TBTA stock solution in 55% DMSO

- Nuclease-free water
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).
 - Prepare a 10 mM stock solution of **diSulfo-Cy3 alkyne** in DMSO.
 - Prepare a fresh 5 mM solution of ascorbic acid in nuclease-free water. This solution is prone to oxidation and should be used within the same day.[\[1\]](#)
 - Prepare the Copper(II)-TBTA stock solution by dissolving copper(II) sulfate pentahydrate and TBTA ligand in a DMSO/water mixture. This solution is stable for years at room temperature.[\[1\]](#)
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in the specified order. The final concentrations may be optimized based on the specific oligonucleotide.

Reagent	Stock Concentration	Final Concentration
Azide-modified Oligonucleotide	Varies (e.g., 1 mM)	20 - 200 μ M
diSulfo-Cy3 Alkyne	10 mM in DMSO	1.5 x [Oligonucleotide]
TEAA Buffer, pH 7.0	2 M	0.2 M
DMSO	-	50% (v/v)
Ascorbic Acid	5 mM in water	0.5 mM
Copper(II)-TBTA Complex	10 mM in 55% DMSO	0.5 mM

- Degassing:

- Degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 30-60 seconds.^{[1][10]} This is crucial to prevent the oxidation of the copper(I) catalyst.
- Initiation of the Reaction:
 - Add the Copper(II)-TBTA stock solution to the degassed mixture.
 - Flush the headspace of the tube with inert gas and cap it tightly.
 - Vortex the mixture thoroughly.
- Incubation:
 - Incubate the reaction at room temperature overnight in the dark.^{[2][10]} If precipitation is observed, the mixture can be heated to 80°C for 3 minutes and vortexed to redissolve the precipitate.^{[2][10]}

Protocol 2: Purification of the Labeled Oligonucleotide

Method 1: Ethanol or Acetone Precipitation

- Precipitation:
 - For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.^[1]
 - For oligonucleotides, add at least a 4-fold volume of cold acetone.^{[2][10]}
 - Mix thoroughly and incubate at -20°C for at least 20 minutes.^{[1][2]}
- Centrifugation:
 - Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.^{[1][2]}
- Washing:
 - Carefully discard the supernatant.

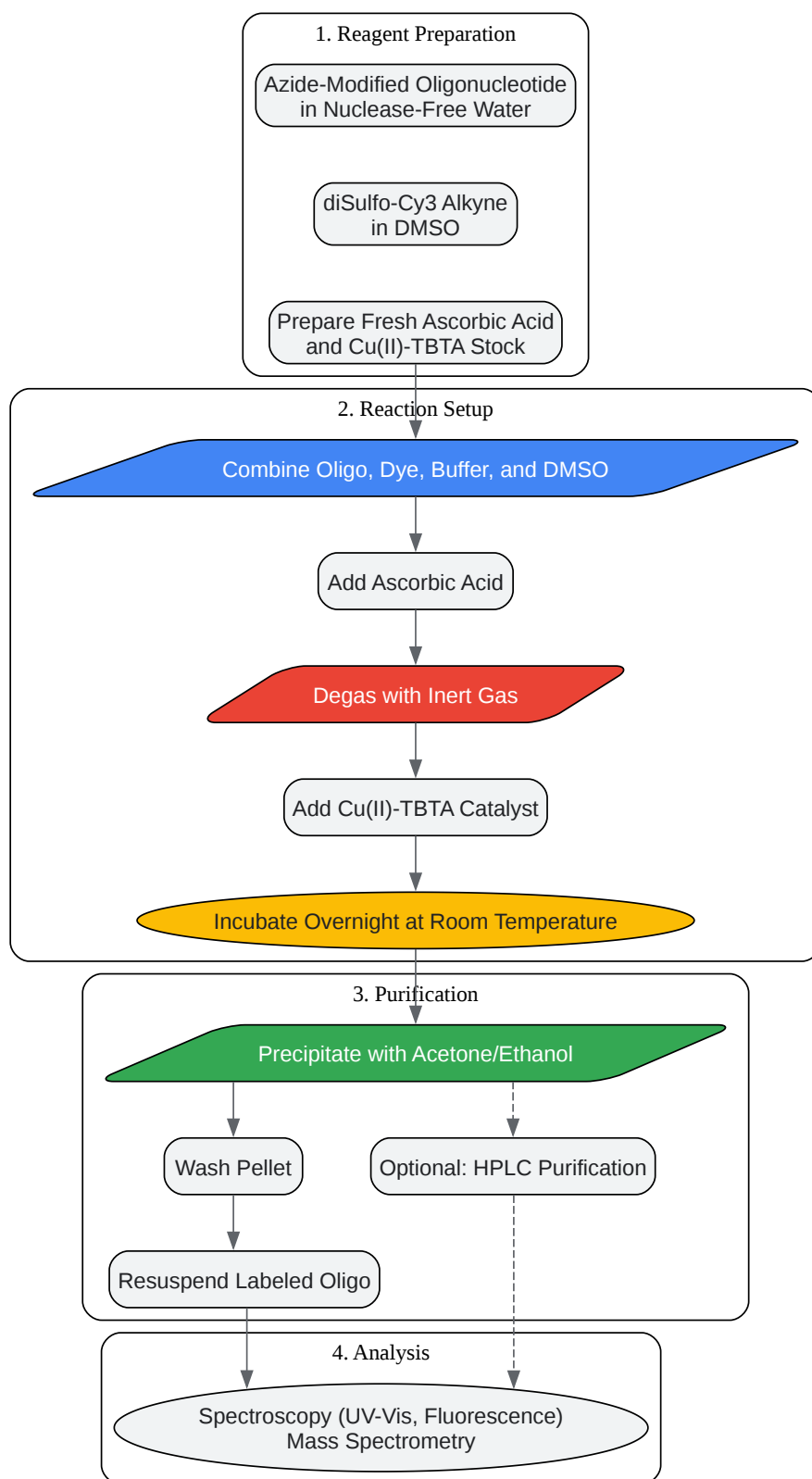
- Wash the pellet with 1 mL of cold acetone, vortex briefly, and centrifuge again at 10,000 rpm for 10 minutes.[\[1\]](#)[\[2\]](#)
- Drying and Resuspension:
 - Discard the supernatant and air-dry the pellet to remove any residual acetone.
 - Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer or water.

Method 2: High-Performance Liquid Chromatography (HPLC)

For higher purity, ion-pair reversed-phase HPLC (RP-HPLC) is recommended.[\[11\]](#)

- Column: Use a C18 column suitable for oligonucleotide purification.[\[11\]](#)
- Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in an aqueous buffer such as triethylammonium acetate (TEAA).
- Detection: Monitor the elution profile using a UV detector at 260 nm (for the oligonucleotide) and a fluorescence detector with excitation and emission wavelengths appropriate for diSulfo-Cy3 (e.g., 555 nm and 570 nm).
- Fraction Collection: Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide and confirm the purity via mass spectrometry if necessary.

Visualizations



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Caption: Experimental workflow for labeling oligonucleotides with **diSulfo-Cy3 alkyne**.

Caption: Copper-catalyzed click chemistry reaction for labeling oligonucleotides.

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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biosynth.com [biosynth.com]
- 7. Oligonucleotide labeling_TargetMol [targetmol.com]
- 8. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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